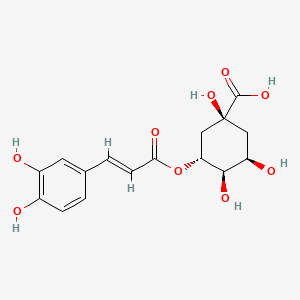
Ácido clorogénico
Descripción general
Descripción
El ácido clorogénico es un compuesto polifenólico que se encuentra de forma natural en diversas plantas, como los granos de café, las frutas y las verduras. Es un éster formado por ácido cafeico y ácido quínico. A pesar de su nombre, el ácido clorogénico no contiene átomos de cloro; el nombre proviene del color verde que produce cuando se oxida . El ácido clorogénico es conocido por sus propiedades antioxidantes, antiinflamatorias y antimicrobianas, lo que lo convierte en un compuesto de gran interés en diversos campos de investigación e industria .
Aplicaciones Científicas De Investigación
El ácido clorogénico tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:
Biología: Investigado por su papel en el metabolismo y los mecanismos de defensa de las plantas.
Industria: Se utiliza en la industria alimentaria y de bebidas como antioxidante y conservante natural.
Mecanismo De Acción
El ácido clorogénico ejerce sus efectos a través de varios objetivos moleculares y vías:
Actividad Antioxidante: El ácido clorogénico limpia los radicales libres e inhibe el estrés oxidativo donando átomos de hidrógeno o electrones para neutralizar las especies reactivas de oxígeno.
Efectos Antiinflamatorios: Inhibe la producción de citoquinas y enzimas proinflamatorias, como la ciclooxigenasa y la lipooxigenasa.
Acción Antimicrobiana: El ácido clorogénico altera la integridad de la membrana celular de las bacterias, lo que lleva a la lisis y muerte celular.
Regulación Metabólica: Modula el metabolismo de la glucosa al inhibir enzimas como la α-glucosidasa y la glucosa-6-fosfatasa, y activa las vías de la proteína quinasa activada por AMP (AMPK).
Safety and Hazards
When handling CGA, one should avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Análisis Bioquímico
Biochemical Properties
Chlorogenic acid exhibits strong antioxidant activity and possesses several other biological properties, including anti-inflammatory effects, antimicrobial activity, and insulin-sensitizing properties . It can thwart inflammatory constituents at multiple levels such as curtailing NF-kB pathways to neutralize primitive inflammatory factors, hindering inflammatory propagation, and alleviating inflammation-related tissue injury . It concurrently raises pivotal antioxidants by activating the Nrf2 pathway, thus scavenging excessive cellular free radicals .
Cellular Effects
Chlorogenic acid exerts diverse therapeutic effects in response to a variety of pathological challenges, particularly conditions associated with chronic metabolic diseases and age-related disorders . It shows multidimensional functions, including neuroprotection for neurodegenerative disorders and diabetic peripheral neuropathy, anti-inflammation, anti-oxidation, anti-pathogens, mitigation of cardiovascular disorders, skin diseases, diabetes mellitus, liver and kidney injuries, and anti-tumor activities .
Molecular Mechanism
Chlorogenic acid’s integrative functions act through the modulation of anti-inflammation/oxidation and metabolic homeostasis . It can thwart inflammatory constituents at multiple levels such as curtailing NF-kB pathways to neutralize primitive inflammatory factors, hindering inflammatory propagation, and alleviating inflammation-related tissue injury . It concurrently raises pivotal antioxidants by activating the Nrf2 pathway, thus scavenging excessive cellular free radicals . It elevates AMPK pathways for the maintenance and restoration of metabolic homeostasis of glucose and lipids .
Temporal Effects in Laboratory Settings
It has been shown that chlorogenic acid has long-term effects on cellular function, particularly in relation to its antioxidant and anti-inflammatory properties .
Dosage Effects in Animal Models
In animal models, chlorogenic acid has shown promising therapeutic potential in treating metabolic dysfunction-associated steatotic liver disease (MASLD) and hepatic steatosis . In an acute toxicity experiment, no side effects were observed in mice for two weeks upon an intake of CGA-enriched GCE (1 g/kg) .
Metabolic Pathways
Chlorogenic acid is a phenylacrylate polyphenol compound produced by the shikimic acid pathway in plants during aerobic respiration . It plays a pivotal role in glucose and lipid metabolism regulation and on the related disorders, e.g., diabetes, cardiovascular disease (CVD), obesity, cancer, and hepatic steatosis .
Transport and Distribution
Chlorogenic acid is absorbed in the small intestine, indicating that it can reach the large intestine and exert direct effects on microbes . A study showed that chlorogenic acid-encapsulated SMEDDS (CHA-SME) were developed for targeted delivery of chlorogenic acid to the mesenteric lymph nodes .
Subcellular Localization
It is known that chlorogenic acid can interact with various cellular components, including enzymes and proteins, to exert its effects .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: El ácido clorogénico se puede sintetizar mediante la esterificación del ácido cafeico y el ácido quínico. Esta reacción generalmente implica el uso de un catalizador, como el ácido sulfúrico, y se lleva a cabo en condiciones de reflujo. La mezcla de reacción se purifica luego utilizando técnicas como la recristalización o la cromatografía para obtener ácido clorogénico puro .
Métodos de Producción Industrial: La producción industrial del ácido clorogénico a menudo implica la extracción de fuentes naturales, como los granos de café verde. El proceso de extracción puede incluir métodos como la extracción líquida a presión, la extracción asistida por ultrasonidos y la extracción con solventes supramoleculares. Estos métodos tienen como objetivo maximizar el rendimiento y la pureza del ácido clorogénico al tiempo que minimizan el impacto ambiental .
Análisis De Reacciones Químicas
Tipos de Reacciones: El ácido clorogénico experimenta diversas reacciones químicas, incluida la oxidación, la reducción y la esterificación. Es particularmente propenso a la oxidación, lo que lleva a la formación de quinonas y otros productos de oxidación .
Reactivos y Condiciones Comunes:
Oxidación: El ácido clorogénico se puede oxidar utilizando reactivos como el permanganato de potasio o el peróxido de hidrógeno en condiciones ácidas o básicas.
Reducción: La reducción del ácido clorogénico se puede lograr utilizando agentes reductores como el borohidruro de sodio.
Esterificación: Las reacciones de esterificación implican el uso de alcoholes y catalizadores ácidos para formar ésteres de ácido clorogénico.
Productos Principales Formados:
Productos de Oxidación: Quinonas y otros compuestos fenólicos.
Productos de Reducción: Formas reducidas de ácido clorogénico con grupos funcionales modificados.
Productos de Esterificación: Diversos ésteres dependiendo del alcohol utilizado en la reacción.
Comparación Con Compuestos Similares
El ácido clorogénico pertenece a un grupo más amplio de compuestos polifenólicos conocidos como hidroxicinnamados. Compuestos similares incluyen:
Ácido Cafeico: Un precursor del ácido clorogénico con propiedades antioxidantes similares.
Ácido Ferúlico: Otro hidroxicinnamato con fuertes efectos antioxidantes y antiinflamatorios.
Ácido Neocrorogénico: Un isómero del ácido clorogénico con actividades biológicas similares.
Ácidos Isoclorogénicos (A, B y C): Isómeros con múltiples grupos de ácido cafeico, que se encuentran en el café y otras plantas.
El ácido clorogénico es único debido a su amplia presencia en la naturaleza y su amplia gama de actividades biológicas. Su capacidad para actuar como antioxidante, antiinflamatorio y agente antimicrobiano lo convierte en un compuesto valioso en diversos campos de investigación e industria .
Propiedades
| { "Design of the Synthesis Pathway": "Chlorogenic acid can be synthesized through the esterification of caffeic acid and quinic acid. This reaction can be catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The resulting product can then be purified through column chromatography.", "Starting Materials": [ "Caffeic acid", "Quinic acid", "Sulfuric acid or hydrochloric acid", "Ethanol or methanol", "Water" ], "Reaction": [ "Dissolve caffeic acid and quinic acid in a mixture of ethanol or methanol and water", "Add a strong acid catalyst such as sulfuric acid or hydrochloric acid to the reaction mixture", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and neutralize with sodium bicarbonate", "Extract the product with ethyl acetate or dichloromethane", "Dry the organic layer with anhydrous sodium sulfate", "Concentrate the organic layer under reduced pressure", "Purify the product through column chromatography using a suitable solvent system" ] } | |
| 327-97-9 | |
Fórmula molecular |
C16H18O9 |
Peso molecular |
354.31 g/mol |
Nombre IUPAC |
(1S,3R,4R,5R)-3-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,4,5-trihydroxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C16H18O9/c17-9-3-1-8(5-10(9)18)2-4-13(20)25-12-7-16(24,15(22)23)6-11(19)14(12)21/h1-5,11-12,14,17-19,21,24H,6-7H2,(H,22,23)/t11-,12-,14-,16+/m1/s1 |
Clave InChI |
CWVRJTMFETXNAD-NCZKRNLISA-N |
SMILES isomérico |
C1[C@H]([C@H]([C@@H](C[C@@]1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O |
SMILES |
C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O |
SMILES canónico |
C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O |
Apariencia |
White to light yellow solid powder. |
melting_point |
205 - 209 °C |
| 202650-88-2 327-97-9 |
|
Descripción física |
Solid |
Pictogramas |
Irritant |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
40 mg/mL at 25 °C |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
3(34Dihydroxycinnamoyl)quinate; 3(34Dihydroxycinnamoyl)quinic acid; 3Caffeoylquinate; 3Caffeoylquinic acid; 3CQA; 3OCaffeoylquinic acid; Chlorogenate; Heriguard; 3transCaffeoylquinic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


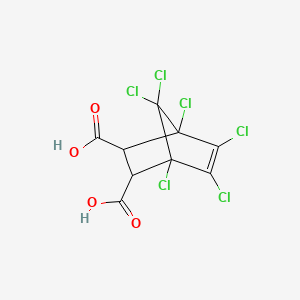

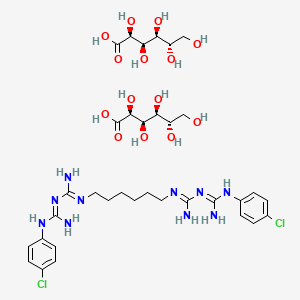
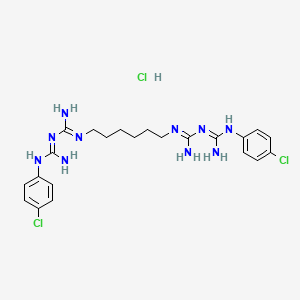
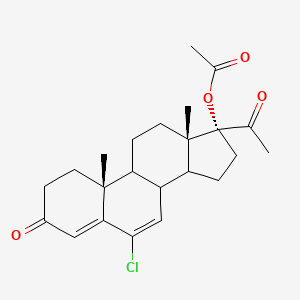
![N-(3-chloro-4-methylphenyl)-N'-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1-oxo-1H-isoindol-5-yl]methyl]-urea](/img/structure/B1668730.png)
![(5E)-3-(4-methoxyphenyl)-5-[(5-nitrothiophen-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1668732.png)
![3-Hydroxy-6-methyl-2-[4-(methylethyl)phenyl]chromen-4-one](/img/structure/B1668733.png)
![(E)-2-(1,3-benzothiazol-2-yl)-3-[9-methyl-2-(3-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile](/img/structure/B1668734.png)
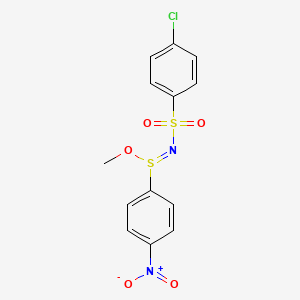

![3-[[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanoic Acid](/img/structure/B1668737.png)
![(E)-2-(1,3-benzothiazol-2-yl)-3-[2-(4-fluorophenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile](/img/structure/B1668738.png)
![N-[4-[[3,5-bis(trifluoromethyl)phenyl]sulfamoyl]phenyl]-4-chlorobenzamide](/img/structure/B1668739.png)
